molecular formula C19H22N2O3 B267315 4-{[(3-methylphenoxy)acetyl]amino}-N-propylbenzamide

4-{[(3-methylphenoxy)acetyl]amino}-N-propylbenzamide

Cat. No. B267315
M. Wt: 326.4 g/mol
InChI Key: YJQJSLRHWKJUEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(3-methylphenoxy)acetyl]amino}-N-propylbenzamide, also known as MPAP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various research fields. MPAP is a benzamide derivative that has been extensively studied for its ability to modulate the activity of the sigma-1 receptor, a protein that is involved in several physiological processes.

Scientific Research Applications

4-{[(3-methylphenoxy)acetyl]amino}-N-propylbenzamide has been extensively studied for its potential applications in various research fields, including neuroscience, cancer research, and drug addiction. In neuroscience, 4-{[(3-methylphenoxy)acetyl]amino}-N-propylbenzamide has been shown to modulate the activity of the sigma-1 receptor, which is involved in several physiological processes such as pain perception, memory, and mood regulation. 4-{[(3-methylphenoxy)acetyl]amino}-N-propylbenzamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In cancer research, 4-{[(3-methylphenoxy)acetyl]amino}-N-propylbenzamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for the development of anticancer drugs. 4-{[(3-methylphenoxy)acetyl]amino}-N-propylbenzamide has also been shown to have antiangiogenic effects, which could help in the treatment of cancer by preventing the growth of new blood vessels that support tumor growth.
In drug addiction research, 4-{[(3-methylphenoxy)acetyl]amino}-N-propylbenzamide has been shown to reduce the rewarding effects of drugs of abuse such as cocaine and methamphetamine, making it a potential candidate for the development of drugs to treat drug addiction.

Mechanism of Action

4-{[(3-methylphenoxy)acetyl]amino}-N-propylbenzamide modulates the activity of the sigma-1 receptor by binding to it and stabilizing its conformational state. The sigma-1 receptor is a chaperone protein that is involved in several physiological processes, including the regulation of ion channels, the modulation of neurotransmitter release, and the regulation of intracellular calcium signaling. By modulating the activity of the sigma-1 receptor, 4-{[(3-methylphenoxy)acetyl]amino}-N-propylbenzamide can affect several physiological processes, including pain perception, memory, mood regulation, and drug addiction.
Biochemical and physiological effects:
4-{[(3-methylphenoxy)acetyl]amino}-N-propylbenzamide has been shown to have several biochemical and physiological effects, including neuroprotective effects, anticancer effects, and antiangiogenic effects. 4-{[(3-methylphenoxy)acetyl]amino}-N-propylbenzamide has also been shown to reduce the rewarding effects of drugs of abuse such as cocaine and methamphetamine.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-{[(3-methylphenoxy)acetyl]amino}-N-propylbenzamide in lab experiments is its ability to modulate the activity of the sigma-1 receptor, which is involved in several physiological processes. 4-{[(3-methylphenoxy)acetyl]amino}-N-propylbenzamide is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 4-{[(3-methylphenoxy)acetyl]amino}-N-propylbenzamide in lab experiments is its potential toxicity, which could affect the results of the experiments. Careful dosing and monitoring of the compound is necessary to ensure accurate results.

Future Directions

There are several future directions for research on 4-{[(3-methylphenoxy)acetyl]amino}-N-propylbenzamide, including the development of drugs based on its structure for the treatment of neurodegenerative diseases, cancer, and drug addiction. Further research is also needed to understand the molecular mechanisms underlying the effects of 4-{[(3-methylphenoxy)acetyl]amino}-N-propylbenzamide on the sigma-1 receptor and its potential side effects.

Synthesis Methods

The synthesis of 4-{[(3-methylphenoxy)acetyl]amino}-N-propylbenzamide involves a series of chemical reactions that start with the reaction of 3-methylphenol with acetic anhydride to form 3-acetoxytoluene. The resulting compound is then reacted with propylamine to form N-propyl-3-acetoxytoluidine, which is further reacted with phosgene to form N-propyl-3-acetoxybenzamide. Finally, the compound is reacted with 3-methylphenoxyacetyl chloride to form 4-{[(3-methylphenoxy)acetyl]amino}-N-propylbenzamide.

properties

Product Name

4-{[(3-methylphenoxy)acetyl]amino}-N-propylbenzamide

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

4-[[2-(3-methylphenoxy)acetyl]amino]-N-propylbenzamide

InChI

InChI=1S/C19H22N2O3/c1-3-11-20-19(23)15-7-9-16(10-8-15)21-18(22)13-24-17-6-4-5-14(2)12-17/h4-10,12H,3,11,13H2,1-2H3,(H,20,23)(H,21,22)

InChI Key

YJQJSLRHWKJUEY-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C

Canonical SMILES

CCCNC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C

Origin of Product

United States

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